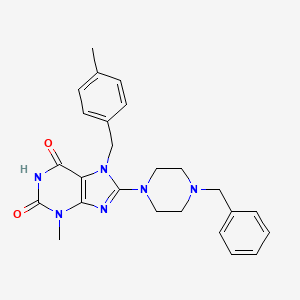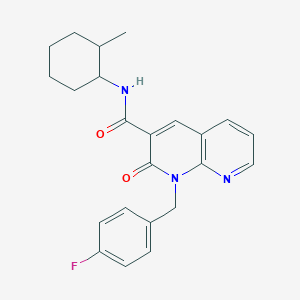![molecular formula C19H29ClN2O2 B2940755 (1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride CAS No. 2418595-71-6](/img/structure/B2940755.png)
(1R,2S)-N-[(4-Aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Several synthetic approaches exist for this compound. Notably, enzymatic methods have been explored. For instance, a one-pot biosynthesis of (1R,2S,5R)-(−)-menthol and (1S,2S,5R)-(+)-neomenthol has been achieved using recombinant Escherichia coli extracts containing biosynthetic genes for an “ene” reductase and two menthone dehydrogenases . This strategy allows optimization of each enzymatic step, avoiding toxicity issues to the host cell.
Molecular Structure Analysis
The compound’s molecular structure consists of a cyclohexane ring , a phenyl group , and an oxan-4-yl substituent. The absolute configuration is specified as (1R,2S) , indicating the arrangement of substituents around the stereocenters . The R/S nomenclature assigns the handedness of the molecule, with R denoting “right” and S denoting “sinister” (left).
Aplicaciones Científicas De Investigación
Synthesis and Polyamide Applications
- Polyamides with Cyclohexylidene Cardo Groups : Research has explored the synthesis and properties of aromatic polyamides incorporating the cyclohexane structure, revealing that these polyamides exhibit high thermal stability and are readily soluble in polar aprotic solvents, suggesting applications in materials science for the creation of flexible, transparent, and tough films (Hsiao et al., 1999).
Anticonvulsant Enaminones Study
- Hydrogen Bonding in Anticonvulsant Enaminones : The crystal structures of three anticonvulsant enaminones were analyzed to understand their hydrogen bonding and molecular conformations, contributing to the design of new anticonvulsant drugs (Kubicki et al., 2000).
Polyamide Synthesis from Ether Diamine
- Ether Diamine-Based Polyamides : The synthesis of novel polyamides from an ether diamine monomer containing the cyclohexane structure highlighted the production of polymers with significant thermal properties and solubility in polar organic solvents, indicating potential for advanced polymer applications (Yang et al., 1999).
Polyamides of Dioxane and Dicarboxylic Acids
- Dioxane-Based Polyamides : A study on novel polyamides of 2,5-bis(amino methyl) 1,4-dioxane with various acids suggested these polymers have lower glass transition temperatures and melting points compared to their cyclohexane counterparts, indicating potential customization of polymer properties for specific applications (Akkapeddi, 1979).
Novel Branched Tetrahydrofurane δ-Sugar Amino Acid
- Tetrahydrofurane Amino Acid Synthesis : The development of a new δ-sugar amino acid from a pyrolysis product of cellulose showcases a green chemistry approach to synthesizing novel amino acids that could lead to new peptidomimetics with restricted structures for pharmaceutical applications (Defant et al., 2011).
Polyamides Containing Uracil and Adenine
- Synthesis of Nucleobase-Containing Polyamides : The synthesis of polyamides containing uracil and adenine as side groups presents a novel approach to integrating nucleobase functionalities into polymers, potentially enabling the development of biomimetic materials or bioactive polymers (Hattori & Kinoshita, 1979).
Propiedades
IUPAC Name |
(1R,2S)-N-[(4-aminooxan-4-yl)methyl]-2-phenylcyclohexane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.ClH/c20-19(10-12-23-13-11-19)14-21-18(22)17-9-5-4-8-16(17)15-6-2-1-3-7-15;/h1-3,6-7,16-17H,4-5,8-14,20H2,(H,21,22);1H/t16-,17-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYYXAWKZAOIBZ-GBNZRNLASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)C(=O)NCC3(CCOCC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=CC=CC=C2)C(=O)NCC3(CCOCC3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
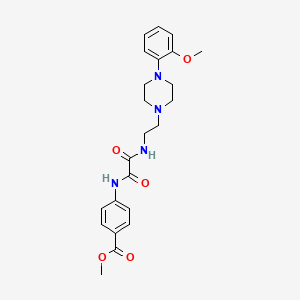
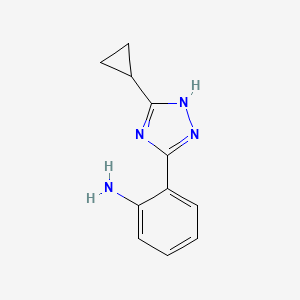
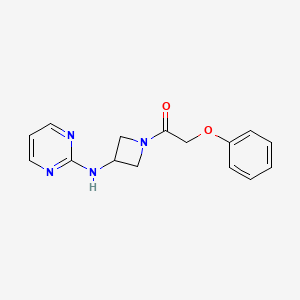
![8-(3-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2940678.png)
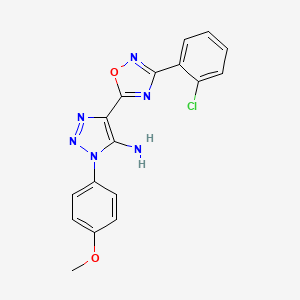
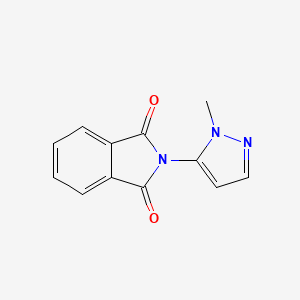
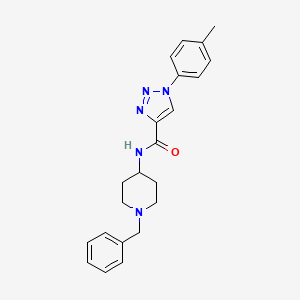
![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
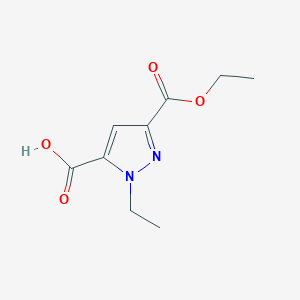
![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)

